molecular formula C₄₄H₂₄Cl₆O₂ B1146215 Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer(E/Z-Mixture) CAS No. 1795129-61-1

Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer(E/Z-Mixture)

Cat. No.: B1146215
CAS No.: 1795129-61-1
M. Wt: 797.38
InChI Key:
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Scientific Research Applications

Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer is primarily used in scientific research, particularly in the field of proteomics . Its unique structure and properties make it a valuable tool for studying protein interactions and metabolic pathways.

Mechanism of Action

Target of Action

, which is known to target the heme crystallization within the malaria parasite .

Mode of Action

The exact mechanism by which Lumefantrine exerts its antimalarial effect is unknown . Available data suggest that Lumefantrine inhibits the formation of β-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis . Whether the Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer(E/Z-Mixture) retains this activity or possesses a different mechanism is unclear.

Safety and Hazards

Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer(E/Z-Mixture) is not classified as a hazardous compound .

Preparation Methods

The synthesis of Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer involves the dimerization of lumefantrine molecules through a 3,4-epoxytetrahydrofuranyl linkage it is likely that the synthesis involves the use of epoxidation reactions to form the 3,4-epoxytetrahydrofuranyl group, followed by coupling reactions to link the lumefantrine molecules .

Comparison with Similar Compounds

Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer is unique due to its dimeric structure and the presence of the 3,4-epoxytetrahydrofuranyl linkage. Similar compounds include other dimers and derivatives of lumefantrine, such as lumefantrine nitrosamine impurities and other epoxytetrahydrofuranyl-linked dimers

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer(E/Z-Mixture) involves the dimerization of Lumefantrine via a Diels-Alder reaction followed by epoxidation of the resulting tetrahydrofuran ring.", "Starting Materials": [ "Lumefantrine", "Maleic anhydride", "Tetrahydrofuran", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Methanol" ], "Reaction": [ "Step 1: Lumefantrine and maleic anhydride are reacted in tetrahydrofuran in the presence of sodium hydroxide to form the Diels-Alder adduct.", "Step 2: The resulting adduct is then treated with hydrogen peroxide in acetic acid to epoxidize the tetrahydrofuran ring.", "Step 3: The epoxide is then opened under acidic conditions to form the dimeric product.", "Step 4: The dimer is then separated into the E/Z mixture via column chromatography using methanol as the eluent." ] }

CAS No.

1795129-61-1

Molecular Formula

C₄₄H₂₄Cl₆O₂

Molecular Weight

797.38

Origin of Product

United States

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